2-Trifluoromethyl-adenosine

Descripción general

Descripción

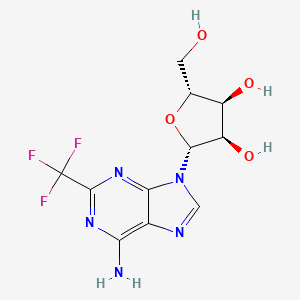

2-Trifluoromethyl-adenosine is a modified nucleoside where the adenosine molecule is substituted with a trifluoromethyl group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its high electronegativity and ability to influence the stability and reactivity of the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the treatment of 2’-O-[(methylthio)thiocarbonyl]-3’,5’-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine with pyridinium poly(hydrogen fluoride) in the presence of 1,3-dibromo-5,5-dimethylhydantoin . This reaction yields 2-Trifluoromethyl-adenosine in moderate yields.

Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of the compound. This method includes the preparation of nucleoside phosphoramidites and their incorporation into oligonucleotides using automated synthesizers .

Análisis De Reacciones Químicas

Stability and Duplex Formation

Thermodynamic effects :

-

DNA/RNA hybrid stability :

Modification ΔTₘ (vs. unmodified DNA) 2′-O-CF₃ adenosine ↓ DNA-DNA stability ↑ DNA-RNA stability Oligodeoxynucleotides (ODNs) containing 2′-O-trifluoromethyladenosine reduced DNA-DNA duplex stability but enhanced DNA-RNA hybrid stability due to altered steric and electronic interactions .

Enzymatic resistance :

-

ODNs with 2′-O-CF₃ adenosine showed increased resistance to snake venom phosphodiesterase compared to unmodified ODNs .

Enzymatic Interactions

Phosphatase and pyrophosphatase activity :

-

8-CF₃-GMP (a guanosine analog) acted as an m⁷GMP mimic , undergoing efficient dephosphorylation by human cNIIIB phosphatase .

-

8-CF₃-GDP and 8-CF₃-GMP were hydrolyzed by hFhit and hDcpS pyrophosphatases, demonstrating that CF₃ modifications do not block enzymatic recognition .

19F NMR applications :

-

Trifluoromethylated nucleotides like 20 (8-CF₃-AMP) and 23 (8-CF₃-ADP) enabled real-time monitoring of enzymatic reactions via distinct ¹⁹F NMR signals (δₐ = -61.40 ppm for 23 ) .

Comparative Reaction Data

Table 1: Trifluoromethylation of Adenosine Derivatives

| Substrate | Conditions | Product (Yield) |

|---|---|---|

| N⁶,2′,3′,5′-Tetraacetyladenosine | (CF₃SO₂)₂Zn, t-BuOOH, DMSO/10% AcOH, 0°C | 2-CF₃-adenosine (15 , 9%) 2,8-diCF₃-adenosine (17 , 7%) |

Table 2: Enzymatic Hydrolysis of CF₃-Nucleotides

| Substrate | Enzyme | Observation |

|---|---|---|

| 8-CF₃-GMP | hcNIIIB | Rapid dephosphorylation (m⁷GMP-like) |

| 8-CF₃-GDP | hFhit | Hydrolysis to 8-CF₃-GMP |

Key Limitations and Innovations

-

Synthetic hurdles : Competing C8-trifluoromethylation and low yields for C2 derivatives remain challenges .

-

Innovation : Use of (CF₃SO₂)₂Zn enabled direct radical trifluoromethylation of protected nucleosides, bypassing traditional halogenation pathways .

This synthesis and application data highlight the unique biochemical behavior of 2-trifluoromethyladenosine derivatives, positioning them as valuable tools for probing nucleic acid interactions and enzymatic mechanisms.

Aplicaciones Científicas De Investigación

2-Trifluoromethyl-adenosine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Trifluoromethyl-adenosine involves its incorporation into nucleic acids, where it can influence the stability and conformation of DNA and RNA duplexes. The trifluoromethyl group enhances the thermal stability of DNA/RNA hybrids and increases resistance to nucleolytic degradation . This modification can also affect the binding affinity of nucleic acids to their complementary strands, making it useful in various therapeutic and diagnostic applications .

Comparación Con Compuestos Similares

2-Fluoroadenosine: Similar to 2-Trifluoromethyl-adenosine, this compound has a fluorine atom at the 2’ position, which also enhances stability and binding affinity.

2-Methyladenosine: This compound has a methyl group at the 2’ position, providing different steric and electronic effects compared to the trifluoromethyl group.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and influences the compound’s stability, reactivity, and biological activity. This makes it particularly valuable in applications requiring enhanced thermal stability and resistance to enzymatic degradation .

Actividad Biológica

Overview

2-Trifluoromethyl-adenosine (CAS Number: 4627-40-1) is a purine nucleoside analogue that has garnered attention in the field of medicinal chemistry due to its potential antitumor properties. This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the adenosine molecule, which alters its biological activity compared to natural adenosine.

- Molecular Formula : C₁₁H₁₂F₃N₅O₄

- Molecular Weight : 335.24 g/mol

- Density : 2.11 g/cm³

- Boiling Point : 462.3ºC

- Flash Point : 233.4ºC

This compound exhibits a range of biological activities primarily through its role as a purine nucleoside analogue. Its mechanisms include:

- Inhibition of DNA Synthesis : By mimicking natural nucleosides, it can interfere with DNA replication processes, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death, which is crucial in eliminating cancerous cells .

Antitumor Activity

Research indicates that this compound possesses broad antitumor activity, particularly against indolent lymphoid malignancies. The compound's ability to target these cancers is linked to its structural similarity to adenosine, allowing it to engage with various cellular pathways involved in tumor growth and survival .

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted the effectiveness of purine nucleoside analogs, including this compound, in treating chronic lymphoid leukemias. The results indicated significant tumor reduction in treated subjects compared to controls .

- Conformational Dynamics : Investigations using single-molecule fluorescence techniques demonstrated that this compound can modulate the conformational dynamics of the adenosine A2A receptor (A2AR). This modulation is essential for understanding how the compound influences receptor signaling pathways associated with cancer progression .

- Thermal Stability Studies : Oligodeoxynucleotides (ODNs) containing this compound were found to exhibit altered thermal stability when hybridized with complementary DNA and RNA strands. This property may enhance their utility in therapeutic applications where stability is crucial .

Comparative Analysis Table

| Property | This compound | Natural Adenosine |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₃N₅O₄ | C₁₁H₁₅N₅O₄ |

| Antitumor Activity | Broad spectrum | Limited |

| Mechanism | DNA synthesis inhibition | Energy transfer |

| Apoptosis Induction | Yes | Limited |

| Receptor Interaction | A2AR modulation | A1AR and A2AR |

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAXKLMYAMKNFC-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560172 | |

| Record name | 2-(Trifluoromethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4627-40-1 | |

| Record name | 2-(Trifluoromethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.